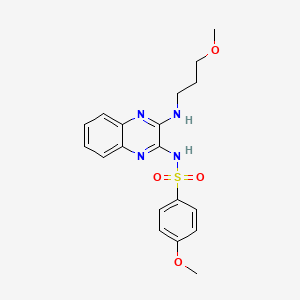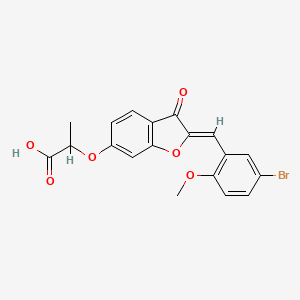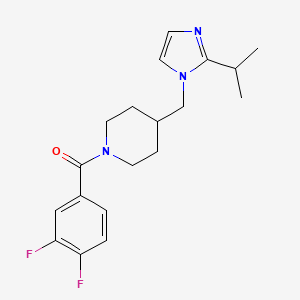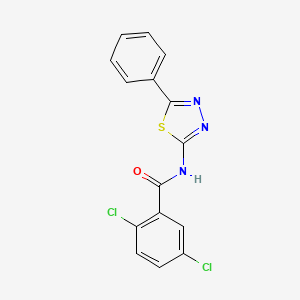
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, also known as Compound A, is a novel small molecule inhibitor that has been developed for its potential therapeutic applications in various diseases. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Applications in Treatment of Pulmonary Conditions
The compound has been linked to the treatment of idiopathic pulmonary fibrosis and cough. Specifically, its related compounds, broad spectrum phosphatidylinositol 3-kinase inhibitors, have shown utility in this context, with in vitro data supporting these claimed utilities (Norman, 2014).
Use in Photodynamic Therapy and Cancer Treatment
A study on a similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrated its potential as a photosensitizer in photodynamic therapy. This application is particularly relevant for treating cancer due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Radioprotective Properties
Several studies have explored the anticancer and radioprotective effects of quinoline and benzenesulfonamide derivatives. For instance, novel quinolines derived from benzenesulfonamide showed potential as anticancer agents and radioprotective agents against γ-irradiation in mice (Ghorab et al., 2008), (Ghorab et al., 2007).
Antifungal Applications
A study on novel azetidin-2-ones, which include derivatives of benzenesulfonamide, revealed potent antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting a potential application in addressing fungal infections (Gupta & Halve, 2015).
Antibacterial Activity
Quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, showed significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates their potential use as antibacterial agents (Alavi et al., 2017).
Development of Alzheimer’s Disease Treatments
Compounds related to benzenesulfonamide have been studied for their potential in treating Alzheimer’s disease. For example, hybrids of quinoline and benzenesulfonamide showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, important for Alzheimer’s disease treatment (Makhaeva et al., 2020).
properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-13-5-12-20-18-19(22-17-7-4-3-6-16(17)21-18)23-28(24,25)15-10-8-14(27-2)9-11-15/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLDSPMGOLECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2815419.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)





![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)